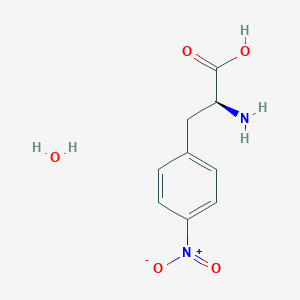

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is a complex organic compound. It appears to be related to 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride1. However, specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions2. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction2. However, the specific synthesis process for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of a compound can be validated using techniques like Powder X-ray diffraction3. The structure of related compounds has been characterized by IR, NMR, Mass spectra and CHN analysis2. However, the specific molecular structure analysis for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” is not detailed in the available resources.

Chemical Reactions Analysis

The compound appears to be related to 4-nitrophenol, which is known to undergo catalytic reduction4. However, the specific chemical reactions involving “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, UV–Vis Spectroscopy and Photoluminescence spectroscopy were used to examine the eligibility of a related material for optical application3. However, the specific physical and chemical properties of “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.Scientific Research Applications

Synthesis and Characterization

- Derivatives of similar compounds have been synthesized through multi-step processes involving reactions like reduction, alkylation, and hydrolysis. For example, a difluoro-derivative of chlorambucil, an anticancer drug, was synthesized from 4-nitrophenylacetic acid through a series of reactions including reduction of the nitro group to amino and subsequent alkylation (Buss, Coe, & Tatlow, 1986).

Molecular Studies and Spectroscopic Analysis

- Vibrational spectroscopic and supramolecular studies have been applied to chloramphenicol derivatives, which share a similar nitrophenyl group. These studies included single-crystal X-ray diffraction and were supported by vibrational spectroscopy (Raman and infrared), highlighting the importance of conventional and non-conventional hydrogen bonds in the molecular structure (Fernandes et al., 2017).

Biological Activity and Pharmacological Importance

- Molecular docking, vibrational, structural, electronic, and optical studies have been conducted on compounds with similar structural features, such as derivatives of butanoic acid. These studies include analysis of noncovalent interactions like hydrogen bonding and Van der Waals interactions, suggesting potential pharmacological importance and biological activities, including inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrophenol, indicates that it is harmful if swallowed, in contact with skin or if inhaled6. However, the specific safety and hazards associated with “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not detailed in the available resources.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated. However, specific future directions for “(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride” are not explicitly mentioned in the available literature.

properties

IUPAC Name |

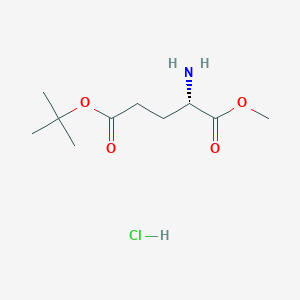

(3S)-3-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5.ClH/c11-8(5-9(14)15)10(16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,16)(H,14,15);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZGJGYVGBGMRI-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CC(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CC(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628680 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride | |

CAS RN |

154564-03-1 |

Source

|

| Record name | N-(4-Nitrophenyl)-L-alpha-asparagine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

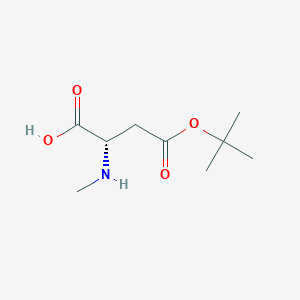

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)